

# Spectroscopic Data of (4-Butyrylphenyl)boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: (4-Butyrylphenyl)boronic acid

Cat. No.: B1289918

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Disclaimer: Experimental spectroscopic data for **(4-Butyrylphenyl)boronic acid** is not readily available in public spectral databases. The data presented in this guide is a combination of data from its closest structural analog, 4-butyrylphenylboronic acid, and predicted values based on the known spectroscopic effects of the butyryl functional group on a phenyl ring. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics.

## Data Presentation

The following tables summarize the predicted and analogous quantitative spectroscopic data for **(4-Butyrylphenyl)boronic acid**.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~8.05	d	2H	Ar-H (ortho to -B(OH) <sub>2</sub> )
~7.95	d	2H	Ar-H (ortho to -C(O)R)
~2.95	t	2H	-C(O)CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~1.75	sextet	2H	-C(O)CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~1.00	t	3H	-C(O)CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~5.0-7.0	br s	2H	-B(OH) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~200	C=O
~138	Ar-C (para to -B(OH) <sub>2</sub> )
~135	Ar-C-B(OH) <sub>2</sub> (ipso)
~130	Ar-CH (ortho to -B(OH) <sub>2</sub> )
~128	Ar-CH (ortho to -C(O)R)
~38	-C(O)CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~18	-C(O)CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~14	-C(O)CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3200	Broad, Strong	O-H stretch (boronic acid dimer)
~3050	Medium	Ar C-H stretch
~2960, 2870	Medium	Aliphatic C-H stretch
~1685	Strong	C=O stretch (ketone)
~1600, 1480	Medium-Strong	Ar C=C stretch
~1350	Strong	B-O stretch
~1090	Strong	C-B stretch
~840	Strong	para-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion Type
192.08	[M] <sup>+</sup> (Molecular Ion)
174.07	[M-H <sub>2</sub> O] <sup>+</sup>
149.06	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
121.05	[M-C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh 5-10 mg of the solid **(4-Butyrylphenyl)boronic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). Note that boronic acids can form cyclic anhydrides (boroxines), which may lead to complex spectra. Using a solvent that can disrupt hydrogen bonding, such as DMSO-d<sub>6</sub>, is often advantageous.
- Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Instrument: 400 MHz (or higher) NMR spectrometer.
  - Solvent: DMSO-d<sub>6</sub>.
  - Temperature: 298 K.
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.
  - Referencing: The residual solvent peak (e.g., DMSO-d<sub>5</sub> at ~2.50 ppm) is used as an internal standard.
- <sup>13</sup>C NMR Acquisition:
  - Instrument: 100 MHz (or higher) NMR spectrometer.
  - Solvent: DMSO-d<sub>6</sub>.
  - Temperature: 298 K.
  - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
  - Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Referencing: The solvent peak (e.g., DMSO-d<sub>6</sub> at ~39.5 ppm) is used as an internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **(4-Butyrylphenyl)boronic acid** powder directly onto the ATR crystal.
  - Apply firm pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- IR Spectrum Acquisition:
  - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
  - Mode: Transmittance or Absorbance.
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.

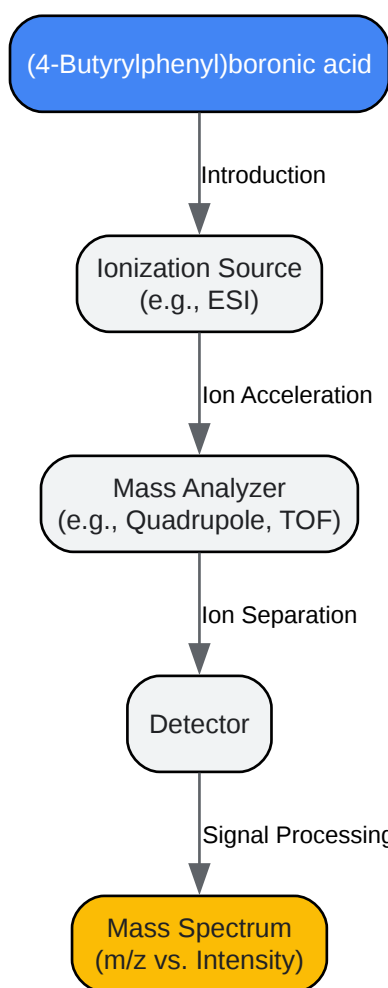
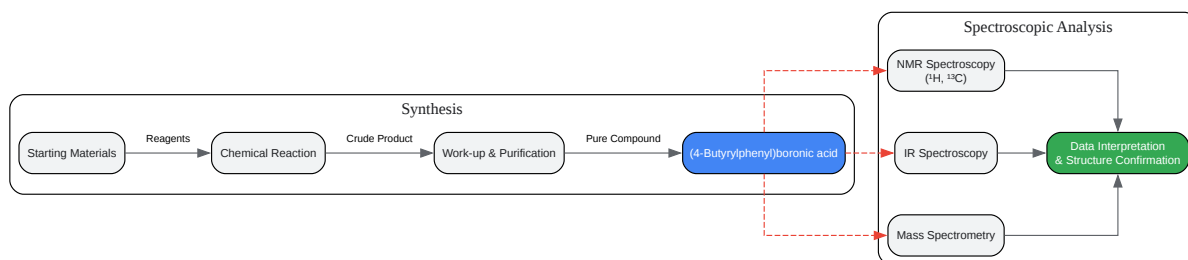
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Mass Spectrum Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).
- Ionization Mode: Positive or negative ion mode.
- Mass Range:  $m/z$  50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

## Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of a compound like **(4-Butyrylphenyl)boronic acid**.



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